Cyanostatin B

Leucine aminopeptidase M inhibition Cyanobacterial lipopeptides Enzyme kinetics

Cyanostatin B is the highest-potency leucine aminopeptidase M (LAP) inhibitor within the microginin/cyanostatin natural product class, with an IC50 of 12 ng/mL—a 3.3-fold potency advantage over cyanostatin A (40 ng/mL) under identical assay conditions. Its ~10,000-fold selectivity window between LAP (IC50 ≈ 0.016 μM) and ACE (IC50 ≈ 172 μM) enables selective LAP blockade at low nanomolar concentrations with negligible off-target ACE modulation. As a defined intermediate-tier genotoxic reference compound in the microginin class, it induces exclusively single-strand DNA breaks without double-strand breaks in HepG2 cells, making it an essential comparator for structure-activity relationship studies of cyanobacterial peptide genotoxicity. Procure authenticated Cyanostatin B with documented purity (>90% by HPLC), confirmed identity (¹H-NMR, HRMS), and validated extraction/HPLC analytical protocols for environmental monitoring and mechanistic enzymology applications.

Molecular Formula C40H59N5O9
Molecular Weight 753.9 g/mol
Cat. No. B15597882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyanostatin B
Molecular FormulaC40H59N5O9
Molecular Weight753.9 g/mol
Structural Identifiers
InChIInChI=1S/C40H59N5O9/c1-5-7-8-9-10-12-30(41)35(48)37(50)42-31(23-26-14-18-28(46)19-15-26)38(51)44(4)34(25(3)6-2)39(52)45-22-11-13-33(45)36(49)43-32(40(53)54)24-27-16-20-29(47)21-17-27/h14-21,25,30-35,46-48H,5-13,22-24,41H2,1-4H3,(H,42,50)(H,43,49)(H,53,54)/t25?,30-,31+,32+,33+,34+,35+/m1/s1
InChIKeyBDDHCMIGYUBMCI-CXZNUDFZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyanostatin B Procurement Guide: Quantified Differentiation Among Cyanobacterial Lipopeptide Protease Inhibitors


Cyanostatin B (CAS: 850131-23-6; molecular formula C₄₀H₅₉N₅O₉; molecular weight 753.92 g/mol) is a hybrid lipopeptide natural product isolated from cyanobacterial water blooms (specifically Microcystis spp.) containing the unusual amino acid 3-amino-2-hydroxydecanoic acid [1]. It functions primarily as a leucine aminopeptidase M (LAP) inhibitor with an IC₅₀ of 12 ng/mL, and exhibits weak inhibitory activity against protein phosphatase PP2A and angiotensin-converting enzyme (ACE; IC₅₀ = 130 μg/mL) [2]. As a member of the microginin class of cyanobacterial oligopeptides, cyanostatin B has been characterized for both enzyme inhibition and cellular genotoxicity in human hepatocellular carcinoma models [3].

Why Generic LAP Inhibitors Cannot Substitute for Cyanostatin B in Microginin-Focused Research


Within the microginin class of cyanobacterial lipopeptides, structural variations—including differences in the Ahda (3-amino-2-hydroxydecanoic acid) moiety and amino acid composition—translate into significant quantitative differences in both LAP inhibitory potency and genotoxic activity [1]. Cyanostatin A, the closest structural analog co-isolated from the same Microcystis bloom samples, differs from cyanostatin B in its specific amino acid sequence, yielding a >3-fold reduction in LAP inhibitory potency (IC₅₀: 40 ng/mL vs. 12 ng/mL) [2]. Furthermore, among microginin congeners, cyanostatin B occupies a distinct middle tier in genotoxic potency: it induces genomic instability as confirmed by micronucleus assay, yet differs from both the most potent congener (MGL 402) and the least potent (MG FR3) in its threshold concentration for DNA damage induction [3]. Substituting cyanostatin B with a generic LAP inhibitor or an alternative microginin congener would thus alter both the potency of LAP inhibition and the magnitude of genotoxic response, compromising experimental reproducibility and mechanistic interpretation [1][2][3].

Cyanostatin B Quantitative Differentiation Evidence: Head-to-Head Comparative Data Against Closest Analogs


LAP Inhibitory Potency: Cyanostatin B vs. Cyanostatin A Direct Comparison

Cyanostatin B exhibits approximately 3.3-fold greater LAP inhibitory potency than its closest structural analog cyanostatin A, with both compounds isolated from the same cyanobacterial bloom samples and assayed under identical conditions [1]. The assay measured inhibition of porcine kidney leucine aminopeptidase M (EC 3.4.11.2) activity using L-leucine-p-nitroanilide as substrate [1].

Leucine aminopeptidase M inhibition Cyanobacterial lipopeptides Enzyme kinetics

Genotoxic Activity Among Microginin Congeners: Cyanostatin B Ranked Potency

In a cross-congener study evaluating four microginins (MG FR3, MG GH787, cyanostatin B, MGL 402) in HepG2 cells, cyanostatin B demonstrated intermediate genotoxic potency, inducing genomic instability as confirmed by the cytokinesis-block micronucleus (CBMN) assay [1]. The most potent congener MGL 402 increased DNA strand breaks at ≥0.01 μg/mL, while the least potent MG FR3 required ≥1 μg/mL to induce detectable strand breaks; cyanostatin B, alongside MG GH787, induced genomic instability at concentrations falling between these extremes [1]. Notably, all tested microginins, including cyanostatin B, induced only DNA single-strand breaks without evidence of double-strand breaks after 24-72 hour exposure [1].

Genotoxicity HepG2 hepatocarcinoma DNA strand breaks

Target Selectivity Profile: LAP Primary Activity with Weak PP2A and ACE Off-Target Effects

Cyanostatin B exhibits a pronounced selectivity window between its primary LAP target (IC₅₀ = 12 ng/mL, equivalent to ~0.016 μM based on molecular weight 753.92 g/mol) and secondary enzymatic activities including protein phosphatase PP2A (characterized as 'weak inhibitor,' exact IC₅₀ not reported) and angiotensin-converting enzyme (ACE; IC₅₀ = 130 μg/mL, equivalent to ~172 μM) [1]. This represents approximately a 10,000-fold difference in potency between LAP inhibition and ACE inhibition, establishing LAP as the primary pharmacologically relevant target [1][2].

Target selectivity PP2A phosphatase Angiotensin-converting enzyme

Commercial Availability with Validated Identity: Cyano Biotech GmbH HPLC-Purified Cyanostatin B

Cyanostatin B is commercially available as a bioreagent from Cyano Biotech GmbH with documented purity exceeding 90% by HPLC, and structural identity confirmed by ¹H-NMR and tandem HRMS [1]. The compound is isolated from cyanobacterial strains known to produce cyanostatin B, with mass spectral compliance verification against the established structure [1]. Alternative commercial sources offer cyanostatin B with purity specifications typically at or above 95% (e.g., SciPeptide, InvivoChem), though without publicly disclosed orthogonal validation methods in all cases .

Quality control HPLC purity Natural product characterization

Cyanostatin B Research Application Scenarios Based on Quantified Differentiation Evidence


LAP Inhibition Studies Requiring Maximal Microginin-Class Potency

Cyanostatin B is the optimal selection when research requires the highest achievable LAP inhibitory potency within the cyanostatin/microginin natural product class. With an IC₅₀ of 12 ng/mL—representing a 3.3-fold potency advantage over cyanostatin A (40 ng/mL) under identical assay conditions [1]—cyanostatin B enables lower working concentrations in enzyme inhibition studies, reducing compound consumption per experiment while maintaining robust LAP blockade. This application is particularly relevant for mechanistic enzymology studies where maintaining structural similarity to the natural cyanobacterial product class is scientifically necessary.

Structure-Genotoxicity Relationship Studies in Cyanobacterial Toxin Research

Cyanostatin B serves as a defined reference compound for investigating structure-activity relationships governing cyanobacterial peptide genotoxicity. As documented in cross-congener HepG2 studies, cyanostatin B occupies an intermediate genotoxic potency tier between the highly potent MGL 402 and the weakly potent MG FR3, while sharing the microginin class property of inducing exclusively single-strand DNA breaks without double-strand breaks [1]. This intermediate positioning makes cyanostatin B a valuable comparator for studies examining how specific structural modifications (Ahda moiety variation, amino acid substitution) modulate genotoxic outcome, enabling rational assessment of environmental cyanotoxin risk profiles [1].

LAP-Selective Cellular Probe Development

For cellular studies requiring selective LAP inhibition with minimal confounding from off-target enzyme modulation, cyanostatin B's ~10,000-fold selectivity window between LAP (IC₅₀ ≈ 0.016 μM) and ACE (IC₅₀ ≈ 172 μM) provides an experimentally useful safety margin [1]. At concentrations achieving robust LAP inhibition (low nanomolar range), ACE modulation is negligible, reducing the need for multiple orthogonal control experiments. This selectivity profile supports cyanostatin B's use as a chemical probe to interrogate LAP-dependent cellular processes in hepatocyte models, particularly given its documented activity in HepG2 cells [2].

Cyanobacterial Natural Product Standard for Environmental Monitoring

Cyanostatin B is employed as an analytical reference standard in environmental monitoring programs tracking cyanobacterial bloom composition. Optimized extraction and HPLC methods for cyanostatins A and B have been developed and validated for analyzing lyophilized bloom samples archived over 21 years from a single freshwater lake [1]. Procurement of authenticated cyanostatin B with documented purity (>90% by HPLC) and spectroscopically confirmed identity (¹H-NMR, HRMS) [2] ensures reliable quantification in complex environmental matrices, supporting longitudinal studies of cyanopeptide dynamics and ecological risk assessment in eutrophic water bodies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyanostatin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.